molecular formula C22H32FNO2 B560181 glucagon receptor antagonists-2

glucagon receptor antagonists-2

Cat. No.: B560181
M. Wt: 361.5 g/mol
InChI Key: OINVVPOIGFSNHM-VLIAUNLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glucagon receptor antagonists-2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of 4-formylbenzoic acid, which is prepared through the oxidation of aldehydes using a copper catalyst and oxygen . The reaction conditions often require precise control of temperature and pH to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Glucagon receptor antagonists-2 undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are the final this compound compounds, which are characterized by their ability to inhibit the glucagon receptor effectively .

Comparison with Similar Compounds

Properties

IUPAC Name

5-fluoro-2-[(4S)-3-[(1R)-1-hydroxyethyl]-2,6-di(propan-2-yl)-5-propyl-1,4-dihydropyridin-4-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32FNO2/c1-7-8-17-20(16-10-9-15(23)11-18(16)26)19(14(6)25)22(13(4)5)24-21(17)12(2)3/h9-14,20,24-26H,7-8H2,1-6H3/t14-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINVVPOIGFSNHM-VLIAUNLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=C(NC(=C([C@H]1C2=C(C=C(C=C2)F)O)[C@@H](C)O)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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